molecular formula C8H20Si2 B1605266 1,1-Bis(trimethylsilyl)ethylene CAS No. 5654-07-9

1,1-Bis(trimethylsilyl)ethylene

Cat. No. B1605266
CAS RN: 5654-07-9
M. Wt: 172.41 g/mol
InChI Key: CVCQWLSMIOKNLE-UHFFFAOYSA-N
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Description

1,1-Bis(trimethylsilyl)ethylene is a chemical compound with the formula C8H20Si2. Its molecular weight is 172.4154 . It is also known by other names such as Silane, ethenylidenebis (trimethyl-), 2,4-Disilapentane, 2,2,4,4-tetramethyl-3-methylene .


Synthesis Analysis

The synthesis of 1,1-Bis(trimethylsilyl)ethylene involves several steps. The compound can be synthesized from ethyne and trimethylsilyl chloride. The reaction is carried out in the presence of a base such as t-BuOK . Another method involves the use of a copper(I) iodide/tetramethylethynylenediamine catalyst .


Molecular Structure Analysis

The molecular structure of 1,1-Bis(trimethylsilyl)ethylene consists of a central ethylene group with two trimethylsilyl groups attached to it .


Physical And Chemical Properties Analysis

1,1-Bis(trimethylsilyl)ethylene has a molecular weight of 172.4154 . Other physical and chemical properties such as melting point, boiling point, density, refractive index, flash point, solubility, and color are not well-documented in the available literature .

Scientific Research Applications

Structural Properties and Configuration Analysis

1,1-Bis(trimethylsilyl)ethylene and its derivatives, such as Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene, have been extensively studied for their unique structural properties. Research has shown that these compounds exhibit interesting configurations, like the cis-olefin structure in Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene, with significant pyramidarization at olefinic carbons and a large twisting of the double bond (Sakurai, Ebata, Kabuto, & Nakadaira, 1987).

Spectral Properties and Thermochromism

Tetrakis(trimethylsilyl)ethylene and related compounds are notable for their spectral properties. These compounds exhibit reversible thermochromism, a phenomenon where the material changes color with temperature changes. Such properties are pivotal in understanding the behavior of crowded olefins (Sakurai, Nakadaira, Kira, & Tobita, 1980).

Photoelectron Spectra and Electronic Structure

The study of the photoelectron spectra and electronic structure of symmetrically trans-substituted disilylethylenes, including trans-bis(trimethylsilyl)ethylene, provides insights into the valence orbital energies and the role of different orbitals in these compounds. This research contributes to our understanding of molecular electronic structure, particularly in the context of organosilicon compounds (Ensslin, Schmidtke, & Kühn, 1977).

Organoboration and Organometallic Chemistry

The reactivity of 1,1-bis(trimethylsilyl)ethylene in organoboration reactions, like the 1,1-organoboration of bis(trimethylsilylethynyl)sulfane, has been examined. These studies contribute to the field of organometallic chemistry, demonstrating how these compounds can participate in complex chemical reactions and form new compounds with unique structures and properties (Wrackmeyer & Süss, 1996).

Polymerization and Materials Science

Research into the polymerization behavior of compounds like 1,1-bis(trimethylsilyl)ethylene has led to the development of new polymeric materials with potential applications in various fields, including materials science and engineering. The synthesis and metathesis polymerization of derivatives like 5,5-Bis(trimethylsilyl)norbornene-2 provide valuable insights into the creation of novel polymers with specific properties (Bermeshev, Gringolts, Lakhtin, & Finkel’shtein, 2008).

Safety And Hazards

1,1-Bis(trimethylsilyl)ethylene is considered hazardous. It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing mist, gas, or vapors. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

trimethyl(1-trimethylsilylethenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20Si2/c1-8(9(2,3)4)10(5,6)7/h1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCQWLSMIOKNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205101
Record name 1,1-Bis(trimethylsilyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(trimethylsilyl)ethylene

CAS RN

5654-07-9
Record name 1,1-Bis(trimethylsilyl)ethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, ethenylidenebis[trimethyl-
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Record name 1,1-Bis(trimethylsilyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Bis(trimethylsilyl)ethylene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UST6PE9TZ
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Bis(trimethylsilyl)ethylene
Reactant of Route 2
1,1-Bis(trimethylsilyl)ethylene
Reactant of Route 3
1,1-Bis(trimethylsilyl)ethylene
Reactant of Route 4
1,1-Bis(trimethylsilyl)ethylene

Citations

For This Compound
36
Citations
Y Xiao, RA Wong, DY Son - Macromolecules, 2000 - ACS Publications
Organosilicon hyperbranched polymers are inorganicorganic hybrid polymers that are beginning to attract considerable interest for materials applications. For example, these highly …
Number of citations: 47 pubs.acs.org
MV Bermeshev, ML Gringolts, VG Lakhtin… - Petroleum …, 2008 - Springer
5,5-Bis(trimethylsilyl)norbornene-2 was synthesized in a yield of 60% via the scheme of diene condensation of cyclopentadiene with 1,1-bis(trimethylsilyl)ethylene and subsequent …
Number of citations: 13 link.springer.com
M Kira, T Hino, Y Kubota, N Matsuyama, H Sakurai - Tetrahedron letters, 1988 - Elsevier
Reduction of 1,1-bis(trimethylsilyl)ethylene by alkali metal led to the facile dimerization to the 1,1,4,4-tetrakis(trimethylsilyl)butane-1,4-diyl dianion which has been found to be utilized as …
Number of citations: 43 www.sciencedirect.com
M Kira, R Yauchibara, R Hirano, C Kabuto… - Journal of the …, 1991 - ACS Publications
1, 4-Dilithio-1, 1, 4, 4-tetrakis (trimethylsilyl) butane, prepared in THF by the reaction of 1, 1-bis (trimethylsilyl) ethylene with excess lithium, 8 was added to a suspension of anhydrous tin …
Number of citations: 176 pubs.acs.org
J Cudlin, V Chvalovský - Collection of Czechoslovak Chemical …, 1962 - cccc.uochb.cas.cz
The reaction of dichloromethylene, for'med from chloroform and potassium t-butylate, with some silyl olefins was used to prepare the corresponding dichlorocyclopropane derivatives. …
Number of citations: 35 cccc.uochb.cas.cz
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com
S Kurumada, S Takamori, M Yamashita - Nature Chemistry, 2020 - nature.com
Aluminium anions with an unoccupied orbital are generally considered as highly difficult synthetic targets, as aluminium is the most electropositive element in the p block. Stabilizing …
Number of citations: 121 www.nature.com
T Abe, T Iwamoto, M Kira - Journal of the American Chemical …, 2010 - ACS Publications
A novel stable cyclic disilene, 1,2-diphenyl-3,3,6,6-tetrakis(trimethylsilyl)-1,2-disilacyclohexene (1), was synthesized via the reaction of the corresponding 1,4-dilithiobutane with …
Number of citations: 37 pubs.acs.org
M Kira, S Ishida, T Iwamoto - The Chemical Record, 2004 - Wiley Online Library
Recent studies of the synthesis, structures, spectroscopic properties, and reactions of a series of isolable metallylenes (R 2 E:, E = Si (1), Ge (2), and Sn (3); R 2 = 1,1,4,4‐tetrakis(…
Number of citations: 63 onlinelibrary.wiley.com
M Kira - Journal of organometallic chemistry, 2004 - Elsevier
Our recent studies of synthesis, structure, and reactions of an isolable silylene, stable novel cyclic and conjugated disilenes, a trisilaallene are summarized. Due to the distinctive …
Number of citations: 168 www.sciencedirect.com

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